6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
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Overview
Description
6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and various methyl and phenyl substituents
Preparation Methods
The synthesis of 6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the pyridine and phenyl groups via coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar compounds include other thiazole and pyridine derivatives. What sets 6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide apart is its unique combination of substituents, which can confer distinct chemical and biological properties. For example, the presence of both thiazole and pyridine rings can enhance its binding affinity to certain biological targets compared to compounds with only one of these rings.
Properties
CAS No. |
365429-77-2 |
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Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N4OS/c1-14-5-4-6-17(11-14)20-21(18-9-10-24-16(3)12-18)29-23(26-20)27-22(28)19-8-7-15(2)25-13-19/h4-13H,1-3H3,(H,26,27,28) |
InChI Key |
SFINMTMVMUKDDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)C3=CN=C(C=C3)C)C4=CC(=NC=C4)C |
Origin of Product |
United States |
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